

4-Ethylbenzenesulfonic acid CAS number 98-69-1

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Compound of Interest

Compound Name: 4-Ethylbenzenesulfonic acid

Cat. No.: B7799602

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An In-Depth Technical Guide to **4-Ethylbenzenesulfonic Acid** (CAS 98-69-1)

Abstract

This technical guide provides a comprehensive overview of **4-ethylbenzenesulfonic acid** (CAS 98-69-1), an important organosulfur compound with diverse applications in industrial and research settings. This document delves into its chemical properties, synthesis, spectroscopic characterization, reactivity, and key applications, with a focus on the underlying scientific principles. Detailed experimental considerations and safety protocols are included to provide a practical resource for laboratory and development professionals.

Introduction and Core Properties

4-Ethylbenzenesulfonic acid is an aromatic sulfonic acid characterized by an ethyl group at the para position of a benzene ring functionalized with a sulfonic acid moiety ($-\text{SO}_3\text{H}$).^[1] It is a strong organic acid widely utilized as a catalyst, a surfactant, an intermediate in chemical synthesis, and as a dopant for conductive polymers.^[2] The presence of both a hydrophobic ethyl group and a polar sulfonic acid group gives the molecule amphiphilic properties, influencing its solubility and reactivity.^[1] Typically, it is a white to light yellow solid or a viscous liquid, soluble in water and various organic solvents.^{[1][3]}

Physicochemical Data

A summary of the key physicochemical properties of **4-ethylbenzenesulfonic acid** is presented in Table 1. This data is essential for its application in experimental design, process chemistry, and safety assessments.

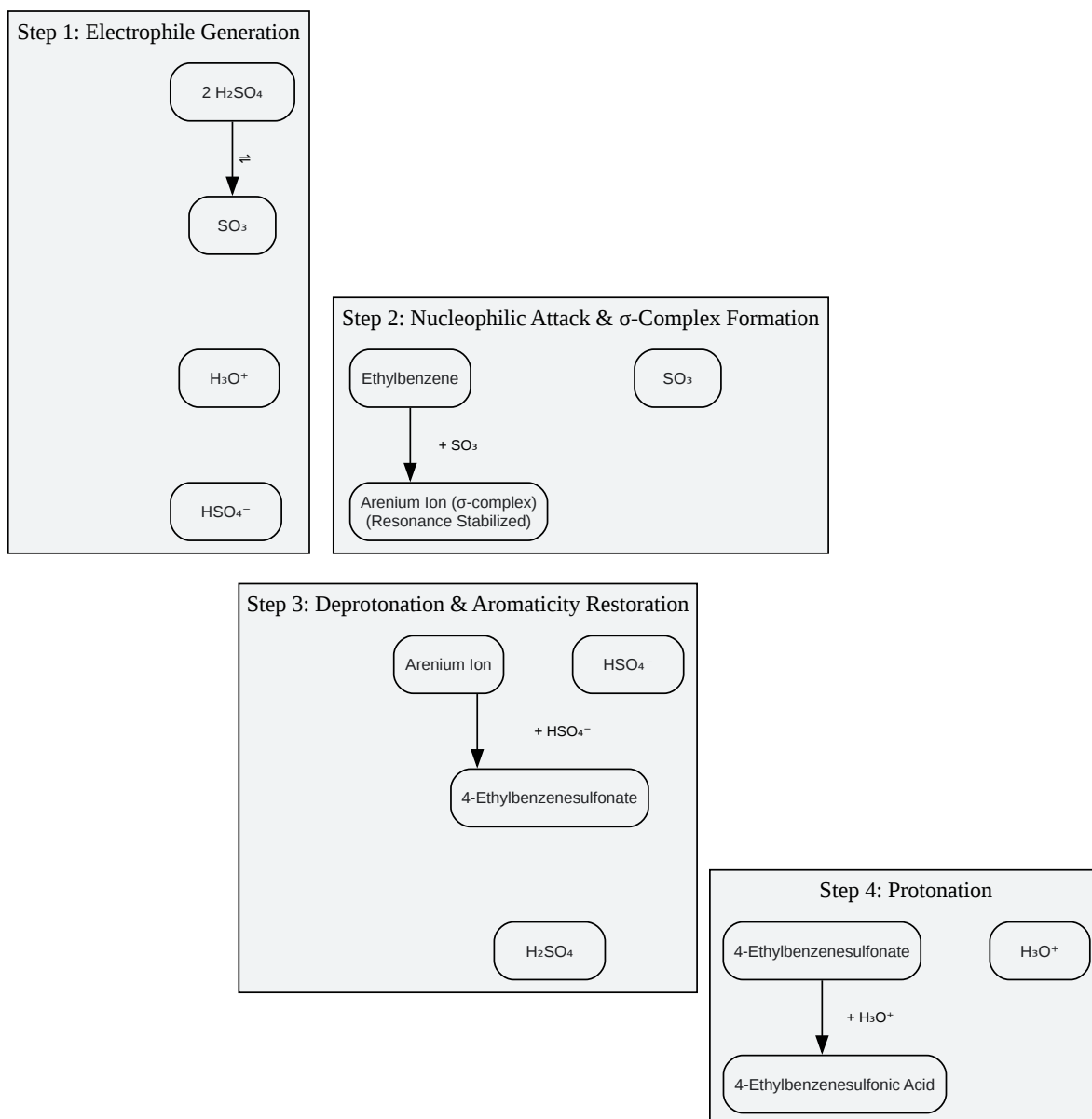
Property	Value	Source(s)
CAS Number	98-69-1	[4][5]
Molecular Formula	C ₈ H ₁₀ O ₃ S	[4][5]
Molecular Weight	186.23 g/mol	[4][5]
Appearance	White to light yellow solid / Liquid	[1][4]
Density	1.229 g/mL at 25 °C	[6][7]
Refractive Index (n _{20/D})	1.5331	[6][7]
pKa (Predicted)	-0.45 ± 0.50	[7]
InChI Key	BRIXOPDYGQCZFO-UHFFFAOYSA-N	[3]
SMILES	<chem>CCc1ccc(cc1)S(O)(=O)=O</chem>	[6]

Synthesis and Purification

The primary industrial and laboratory-scale synthesis of **4-ethylbenzenesulfonic acid** is achieved through the electrophilic aromatic substitution reaction of ethylbenzene using a strong sulfonating agent.[4][5][8]

Synthesis Mechanism: Electrophilic Aromatic Sulfonation

The sulfonation of ethylbenzene proceeds via a well-established electrophilic aromatic substitution mechanism. The ethyl group is an ortho-, para-directing activator. Due to steric hindrance from the ethyl group, the para-substituted product is the major isomer formed. The electrophile is typically sulfur trioxide (SO₃), which can be generated in situ from concentrated sulfuric acid.



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Caption: Mechanism of Electrophilic Aromatic Sulfonation.

Experimental Protocol (General)

This protocol describes a generalized procedure for the synthesis of **4-ethylbenzenesulfonic acid**.

Materials:

- Ethylbenzene
- Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)
- Sodium Chloride (NaCl)
- Aniline
- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Deionized Water
- Ice

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add ethylbenzene.
- **Sulfonation:** Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
- **Quenching:** Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
- **Initial Isolation (Salting Out):** Add a saturated solution of sodium chloride to the aqueous mixture to precipitate the sodium salt of the sulfonic acid. Filter the precipitate and wash with a cold, saturated NaCl solution.

- Purification via Aniline Salt: The separation of the para-isomer from ortho and meta isomers is a critical step.^{[4][5][8]}
 - Dissolve the crude sodium salt mixture in hot water and add aniline hydrochloride or aniline followed by acidification.
 - The aniline salt of **4-ethylbenzenesulfonic acid** is less soluble and will preferentially crystallize upon cooling.
 - Filter the crystals and recrystallize from water or ethanol to achieve high purity.
- Conversion to Free Acid: Treat the purified aniline salt with an aqueous solution of sodium hydroxide to liberate the aniline (which can be removed by extraction) and form the sodium 4-ethylbenzenesulfonate. Pass the aqueous solution through a strong acid ion-exchange column to obtain the free **4-ethylbenzenesulfonic acid**. Alternatively, careful acidification with a strong acid like HCl followed by extraction can be employed.
- Final Product: The final product can be concentrated under reduced pressure.

Caption: Synthesis and Purification Workflow.

Molecular Structure and Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of synthesized **4-ethylbenzenesulfonic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR spectra for **4-ethylbenzenesulfonic acid** are not readily available in public databases. The following are predicted chemical shifts based on the analysis of substituent effects on benzene, ethylbenzene, and benzenesulfonic acid. These values should be used as a guide for spectral interpretation.

- ¹H NMR (Predicted):
 - $\delta \sim 7.8$ ppm (d, 2H): Aromatic protons ortho to the -SO₃H group. These are expected to be the most downfield aromatic protons due to the strong electron-withdrawing effect of the

sulfonyl group.

- $\delta \sim 7.3$ ppm (d, 2H): Aromatic protons meta to the $-\text{SO}_3\text{H}$ group (and ortho to the ethyl group).
- $\delta \sim 2.7$ ppm (q, 2H): Methylene ($-\text{CH}_2$) protons of the ethyl group.
- $\delta \sim 1.2$ ppm (t, 3H): Methyl ($-\text{CH}_3$) protons of the ethyl group.
- $\delta \sim 10\text{-}12$ ppm (s, 1H, broad): Acidic proton of the $-\text{SO}_3\text{H}$ group. This signal is often broad and may exchange with residual water in the solvent.
- ^{13}C NMR (Predicted):
 - $\delta \sim 148$ ppm: Quaternary aromatic carbon attached to the ethyl group (C4).
 - $\delta \sim 145$ ppm: Quaternary aromatic carbon attached to the $-\text{SO}_3\text{H}$ group (C1).
 - $\delta \sim 129$ ppm: Aromatic C-H carbons ortho to the ethyl group (C3, C5).
 - $\delta \sim 126$ ppm: Aromatic C-H carbons meta to the ethyl group (C2, C6).
 - $\delta \sim 29$ ppm: Methylene carbon ($-\text{CH}_2$) of the ethyl group.
 - $\delta \sim 15$ ppm: Methyl carbon ($-\text{CH}_3$) of the ethyl group.

Infrared (IR) Spectroscopy

The FTIR spectrum provides key information about the functional groups present in the molecule.

- $3400\text{-}3500\text{ cm}^{-1}$ (broad): O-H stretch of the sulfonic acid group, often very broad due to hydrogen bonding.
- $2800\text{-}3000\text{ cm}^{-1}$: C-H stretching from the ethyl group and aromatic ring.
- $\sim 1600, \sim 1475\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.
- $1150\text{-}1250\text{ cm}^{-1}$ (strong): Asymmetric SO_2 stretching.

- 1000-1080 cm^{-1} (strong): Symmetric SO_2 stretching.
- ~690-900 cm^{-1} : C-H out-of-plane bending, indicative of the 1,4-disubstitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak $[\text{M}]^{+\bullet}$ would be observed at $m/z = 186$. A common fragmentation pattern for aromatic sulfonates involves the loss of SO_2 .

- $m/z = 186$: Molecular ion $[\text{C}_8\text{H}_{10}\text{O}_3\text{S}]^{+\bullet}$.
- $m/z = 107$: Loss of SO_3 from the molecular ion, resulting in the $[\text{C}_8\text{H}_9]^+$ cation (ethylphenyl cation).
- $m/z = 105$: A prominent peak corresponding to the loss of the sulfonic acid group and a hydrogen, leading to the tropylium-like ion $[\text{C}_7\text{H}_4\text{CH}_2]^+$.
- $m/z = 91$: Loss of the ethyl group, resulting in the benzenesulfonyl cation $[\text{C}_6\text{H}_5\text{SO}_2]^+$.

A characteristic fragmentation pattern involves the loss of SO_2 , which is a key diagnostic feature for this class of compounds.

Chemical Reactivity and Applications

Acidity and Catalysis

As a strong acid, **4-ethylbenzenesulfonic acid** is an effective catalyst for a variety of acid-catalyzed reactions in organic synthesis, including esterifications, alkylations, and dehydration reactions. Its organic nature often provides better solubility in non-polar reaction media compared to inorganic acids like sulfuric acid.

Electrophilic Aromatic Substitution

The benzene ring of **4-ethylbenzenesulfonic acid** can undergo further electrophilic aromatic substitution. The sulfonic acid group is a strong deactivating group and a meta-director, while the ethyl group is a weak activating group and an ortho-, para-director. The directing effects are competitive. For example, in nitration reactions using nitric acid and sulfuric acid, the incoming

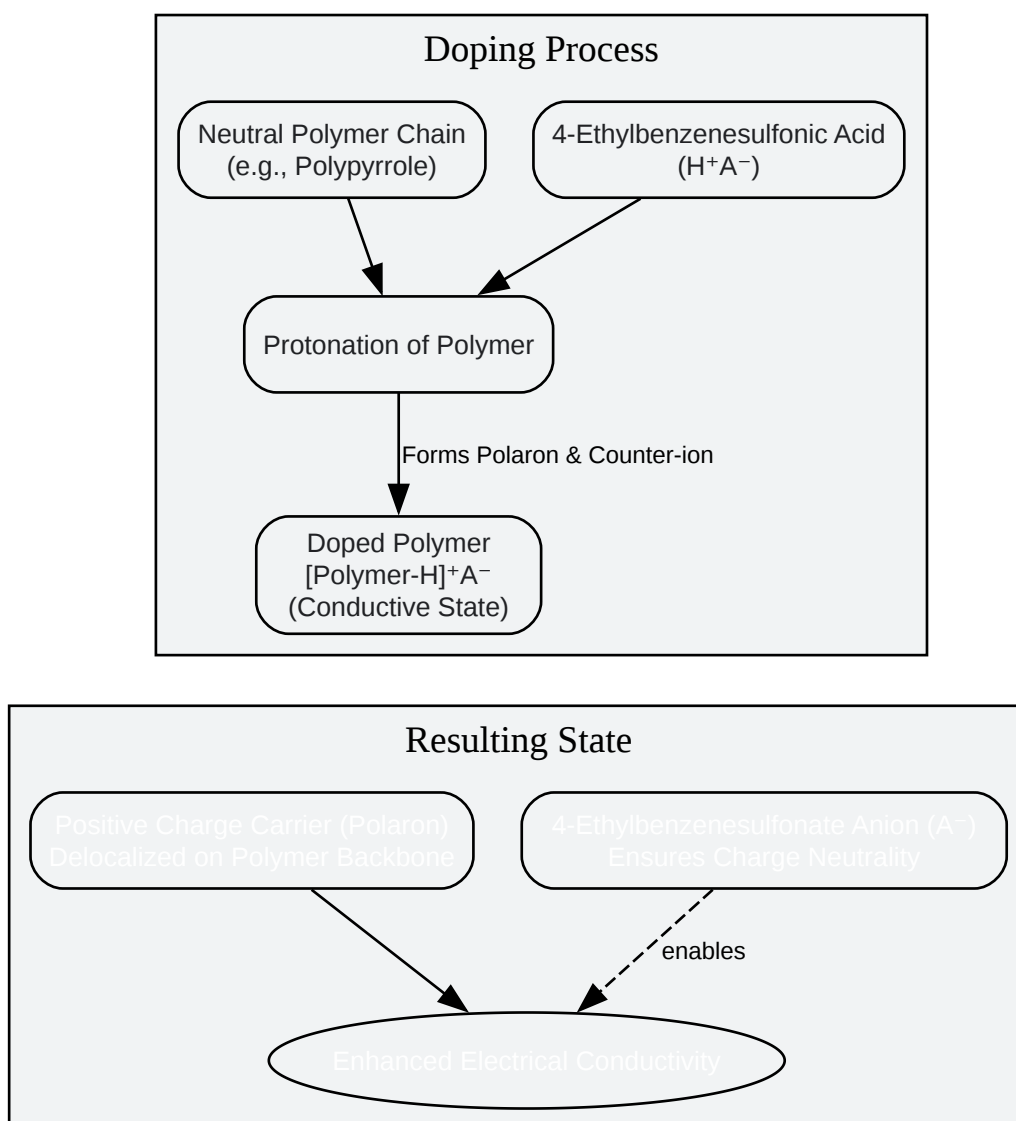
nitro group will be directed to a position ortho to the activating ethyl group and meta to the deactivating sulfonic acid group.

Dopant for Conductive Polymers

4-Ethylbenzenesulfonic acid is used as an effective dopant for conductive polymers like polypyrrole.^{[2][4][5]}

Mechanism of Doping:

- **Protonation:** The strong acidic nature of **4-ethylbenzenesulfonic acid** allows it to protonate the polymer backbone.
- **Charge Carrier Formation:** This protonation introduces a positive charge (a polaron) onto the polymer chain.
- **Charge Delocalization:** The counter-anion (4-ethylbenzenesulfonate) remains in proximity to the polymer chain to maintain charge neutrality. The positive charges can then delocalize and move along the polymer backbone under an electric field, resulting in increased electrical conductivity.



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